![molecular formula C16H14N2O4S B2652165 N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 1321720-71-1](/img/structure/B2652165.png)

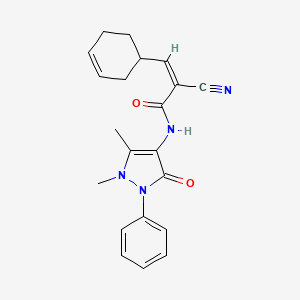

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide”, also known as EDB or ethyl benzothiazole, is a chemical compound that has attracted significant interest from researchers and industry professionals due to its unique physical, chemical, and biological properties. The molecular formula is C16H16N4O3S and the average mass is 344.388 Da .

Synthesis Analysis

The synthesis of this compound involves a multistep process. The electron-poor 6, 7-dihydro-1, 4-dioxino- [2, 3-f] [2,1,3]-benzothiadiazole is synthesized in multiple steps . The synthesized compound has good solubility in organic solvents, which permits an appropriate coating process .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzothiazole ring system, which is fused with a dioxino ring. The molecule also contains an ethyl group and a furan-2-carboxamide moiety .Physical And Chemical Properties Analysis

The compound has a molecular weight of 344.388 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Synthesis Process : A study by Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide, a compound structurally similar to the target chemical, through a process involving coupling and treatment with P2S5 in anhydrous toluene. This compound was further modified to form 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating a method for synthesizing complex benzothiazole derivatives (Aleksandrov & El’chaninov, 2017).

Reactivity and Transformations : The study also explored electrophilic substitution reactions on the synthesized compound, such as nitration, bromination, formylation, and acylation. These reactions are crucial for modifying the chemical properties and potential applications of benzothiazole derivatives (Aleksandrov & El’chaninov, 2017).

Potential Applications in Medicinal Chemistry

Cytotoxic Evaluation for Cancer Treatment : A study by Zhang et al. (2017) investigated a series of benzo[d]thiazole-2-carboxamide derivatives for their cytotoxic effects against cancer cell lines, indicating the potential of related compounds in cancer treatment. Though the study's compound differs slightly, it highlights the relevance of benzothiazole derivatives in medicinal chemistry, specifically in targeting cancer cells (Zhang et al., 2017).

Cardiac Electrophysiological Activity : Research by Morgan et al. (1990) on N-substituted imidazolylbenzamides, which share a similar structural motif with the target chemical, showed promising results in cardiac electrophysiological activity. This suggests potential applications of similar compounds in developing treatments for cardiac conditions (Morgan et al., 1990).

Propiedades

IUPAC Name |

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-2-18-10-8-12-13(22-7-6-21-12)9-14(10)23-16(18)17-15(19)11-4-3-5-20-11/h3-5,8-9H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWDELSWBXUQSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CO4)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2652085.png)

![4-(tert-butyl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2652086.png)

![N-(1-cyanocyclohexyl)-2-({5-[(4-methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}sulfanyl)propanamide](/img/structure/B2652090.png)

![2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2652097.png)

![4-[(Dibutylamino)methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2652098.png)

![(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2652099.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide](/img/structure/B2652100.png)

amine dihydrochloride](/img/structure/B2652101.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2652103.png)

![2-chloro-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2652105.png)